molecular formula C11H9NO2 B3405142 5-Phenylfuran-2-carboxamide CAS No. 128373-23-9

5-Phenylfuran-2-carboxamide

Cat. No.: B3405142
CAS No.: 128373-23-9
M. Wt: 187.19 g/mol
InChI Key: ZNMIEYHOIRLLES-UHFFFAOYSA-N
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Description

5-Phenylfuran-2-carboxamide is an organic compound with the molecular formula C11H9NO2 It is characterized by a furan ring substituted with a phenyl group at the 5-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylfuran-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with a furan derivative in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by converting a carboxylic acid derivative of furan into an amide using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of efficient catalysts to speed up the reactions.

    Temperature Control: Maintaining optimal temperatures to favor the desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: this compound can be reduced to 5-phenylfuran-2-amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-Phenylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Phenylfuran-2-carboxamide depends on its specific application:

    Biological Activity: It may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways.

    Chemical Reactivity: The furan ring and carboxamide group can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    5-Phenylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    5-Phenylfuran-2-amine: Similar structure but with an amine group instead of a carboxamide group.

    Furan-2-carboxamide: Lacks the phenyl group, making it less hydrophobic.

Uniqueness: 5-Phenylfuran-2-carboxamide is unique due to the presence of both a phenyl group and a carboxamide group, which confer specific chemical and biological properties. The phenyl group increases hydrophobicity, potentially enhancing interactions with biological targets, while the carboxamide group can form hydrogen bonds, influencing the compound’s reactivity and stability.

Properties

IUPAC Name

5-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMIEYHOIRLLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310358
Record name 5-Phenyl-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128373-23-9
Record name 5-Phenyl-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128373-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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